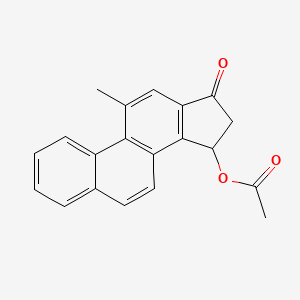
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate is a chemical compound known for its unique structure and properties It is a derivative of gonane, a polycyclic hydrocarbon, and features multiple double bonds and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the gonane skeleton: This can be achieved through cyclization reactions.
Introduction of double bonds: This step involves dehydrogenation reactions.
Addition of the acetate group: This is usually done through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Cl₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
科学的研究の応用
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate can be compared with other similar compounds, such as:
17-Oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate: This compound has a similar structure but lacks the methyl group at the 11th position.
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-16-yl acetate: This compound has a similar structure but differs in the position of the acetate group.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications.
特性
CAS番号 |
55651-30-4 |
|---|---|
分子式 |
C20H16O3 |
分子量 |
304.3 g/mol |
IUPAC名 |
(11-methyl-17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate |
InChI |
InChI=1S/C20H16O3/c1-11-9-16-17(22)10-18(23-12(2)21)20(16)15-8-7-13-5-3-4-6-14(13)19(11)15/h3-9,18H,10H2,1-2H3 |
InChIキー |
BSLLWHAWVGHPGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(CC2=O)OC(=O)C)C3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


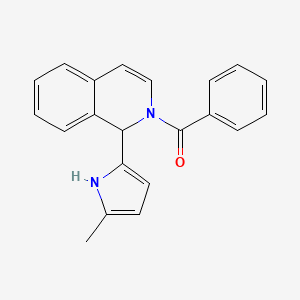
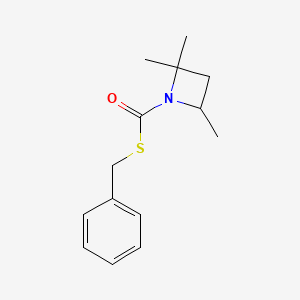
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
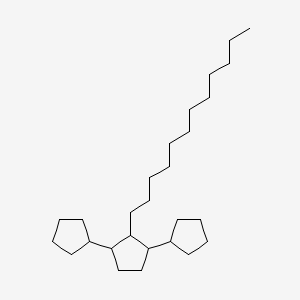
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)

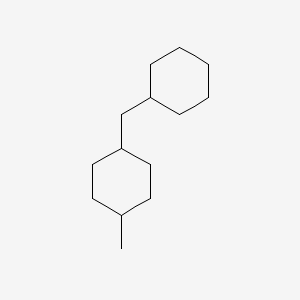
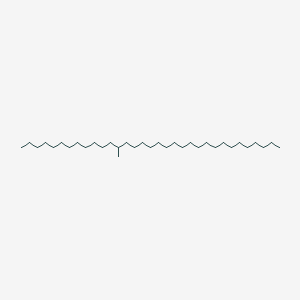
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)
